Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Description
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core modified with a 2-methyl-3-nitrobenzamido group at position 5 and an ethyl thio-propanoate side chain at position 2.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-7-11(8(10)2)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDOVUCAUPFVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield Maximization
- Cyclodehydration : PPE concentration directly impacts yield. Sub-stoichiometric PPE (<20 g per 5 mmol) results in incomplete cyclization.
- S-Alkylation : Excess ethyl 2-chloropropanoate (1.2 equivalents) improves thioether formation, achieving yields up to 70%.
- Amidation : Slow addition of acyl chloride at 0°C minimizes side reactions, with yields typically ranging from 65% to 78%.
Spectroscopic Validation
Chromatographic Purity
Liquid chromatography–mass spectrometry (LC-MS) confirms molecular ion peaks ([M+H]⁺) and purity >95%.
Challenges and Alternative Approaches
Solubility Issues
The nitro group in 2-methyl-3-nitrobenzamido introduces polarity, complicating purification. Recrystallization from ethanol-DMF (1:1) improves purity.
Alternative Cyclizing Agents
While PPE is effective, concentrated sulfuric acid has been used for cyclodehydration in related thiadiazole syntheses. However, this method requires stringent temperature control (<5°C) to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo several types of reactions:
Oxidation: : This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : The nitro group can be reduced to an amine, altering its chemical properties.
Substitution: : Functional groups on the benzene ring or the thiadiazole ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Common reagents include hydrogen gas with palladium on carbon (Pd/C) or stannous chloride (SnCl₂).
Substitution: : Electrophilic or nucleophilic reagents depending on the type of substitution.
Major Products
Oxidation: : Results in compounds with ketone or carboxyl groups.
Reduction: : Produces aniline derivatives.
Substitution: : Yields various derivatives depending on the substituent.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of other complex molecules.
Biology
It serves as a probe to study biological pathways, particularly those involving the thiadiazole ring.
Medicine
Potential therapeutic applications include anti-inflammatory and antimicrobial agents due to the presence of the nitro and thiadiazole functional groups.
Industry
It is employed in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
Molecular Targets
The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors, often related to its functional groups.
Pathways Involved
In medicine, for example, it may inhibit enzymes involved in inflammatory pathways or microbial cell wall synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include derivatives of 1,3,4-thiadiazole with varying substituents at positions 2 and 3. Key comparisons are summarized below:
Table 1: Comparison of Physicochemical Properties
Key Observations :
- Substituent Effects : The nitro group in the target compound may enhance polarity and hydrogen-bonding capacity compared to chlorobenzyl (5e) or methoxy (5k) substituents. This could influence solubility and target binding .
- Melting Points : Derivatives with bulkier substituents (e.g., 5g: ethylthio) exhibit higher melting points (168–170°C), suggesting stronger intermolecular interactions. The target compound’s nitro group may similarly increase thermal stability .
- Synthetic Yields: Yields for analogs range from 68% to 88%, with benzylthio derivatives (e.g., 5h: 88%) showing optimal efficiency.
Bioactivity and Functional Comparisons
Table 2: Bioactivity of Structural Analogs
Key Insights :
- Antifungal Potential: The nitro group in the target compound may enhance activity against Candida spp. by mimicking electron-deficient pharmacophores in known antifungals (e.g., fluconazole derivatives) .
- Ergosterol Inhibition: Analogous compounds () inhibit ergosterol synthesis, a critical pathway in fungal membrane integrity. The target’s nitrobenzamido group could disrupt lanosterol demethylase, a key enzyme in this pathway .
- Structure-Activity Relationship (SAR): Bulky substituents (e.g., cyclohexylamino in ) improve antifungal activity, suggesting that the target’s 2-methyl-3-nitrobenzamido group may balance steric bulk and electronic effects for optimal binding .
Biological Activity
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound belonging to the class of thiadiazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring substituted with a nitrobenzamide group and an ethyl propanoate moiety. The general structure can be represented as follows:
The synthesis typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with thiadiazole derivatives in the presence of appropriate bases to yield the desired product. The detailed synthetic pathway remains under investigation in various studies.
Antimicrobial Properties
- Antifungal Activity : Thiadiazole derivatives have shown promising antifungal activities. For instance, compounds similar to this compound have been reported to exhibit significant efficacy against various fungal strains, including Candida albicans and Aspergillus niger. In a study, certain thiadiazole derivatives demonstrated lower minimum inhibitory concentration (MIC) values compared to standard antifungal agents like fluconazole .
- Antibacterial Activity : The compound's antibacterial properties have also been evaluated. Research indicates that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, with some compounds showing MIC values comparable to traditional antibiotics .
Anti-inflammatory and Anticancer Activities
Thiadiazole compounds are known for their anti-inflammatory properties. Studies have indicated that certain derivatives can downregulate pro-inflammatory cytokines and exhibit potential in treating inflammatory diseases. Additionally, anticancer activity has been noted in various thiadiazole derivatives, which induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reagent systems used to prepare Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate?
- Methodology : The synthesis typically involves sequential coupling reactions. First, the thiadiazole core is functionalized via nucleophilic substitution using ethyl 2-mercaptopropanoate under reflux in ethanol or DMF. The nitrobenzamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous conditions. Critical steps include controlling reaction pH (6–7) to avoid nitro group reduction and using chromatographic purification (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and ester group integration.
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- LC-MS : Verify molecular ion peaks ([M+H]+) and assess purity (>95%).
- Elemental Analysis : Validate C, H, N, S percentages (±0.3% theoretical) .
Q. How do structural features like the nitro group and thioether linkage influence reactivity?
- The electron-withdrawing nitro group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks (e.g., by amines or hydrazines). The thioether bridge is susceptible to oxidation (forming sulfoxides/sulfones with H2O2 or KMnO4) and nucleophilic displacement under basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in thiadiazole functionalization?
- Data-Driven Approach :
| Variable | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF (anhydrous) | 78% vs. 52% (EtOH) | |
| Temperature | 80–90°C (reflux) | 15% increase | |
| Catalyst | DMAP (5 mol%) | 20% acceleration |
- Contradiction Analysis : Ethanol may reduce nitro groups at higher temperatures; DMF mitigates this but requires rigorous drying .
Q. What experimental strategies are recommended for evaluating biological activity (e.g., enzyme inhibition)?
- Assay Design :
- In vitro enzyme assays : Use purified target enzymes (e.g., aromatase or kinases) with substrate analogs. Monitor inhibition via fluorescence (e.g., NADPH depletion) or radiometric methods.
- Cell-based assays : Test cytotoxicity against cancer lines (e.g., MCF-7, A549) using MTT assays. Compare IC50 values with controls (e.g., cisplatin) .
- Molecular docking : Perform homology modeling of target proteins (e.g., using AutoDock Vina) to predict binding modes of the nitrobenzamide-thiadiazole scaffold .
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?
- Approach :
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group’s LUMO).
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to validate docking results.
- QSAR models : Corrogate experimental IC50 data with descriptors (e.g., logP, polar surface area) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for thiadiazole-amide coupling reactions?
- Root Causes :
- Solvent purity : Traces of water in DMF hydrolyze active esters, reducing yields. Use molecular sieves or anhydrous conditions .
- Catalyst loading : Excess EDCl (>1.2 equiv) promotes side reactions (e.g., dimerization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
